

Tyrosinase-IN-27: A Technical Guide to its Enzyme Kinetics and Inhibition Profile

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Compound of Interest

Compound Name: Tyrosinase-IN-27

Cat. No.: B12383649

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This technical guide provides a comprehensive overview of the enzymatic inhibition properties of **Tyrosinase-IN-27**, a potent inhibitor of tyrosinase. The document details its known kinetic parameters, describes its mechanism of action, and provides standardized experimental protocols for its further characterization. This guide is intended to serve as a valuable resource for researchers in the fields of dermatology, cosmetology, and pharmacology who are investigating novel agents for the management of hyperpigmentation disorders.

Quantitative Inhibition Data

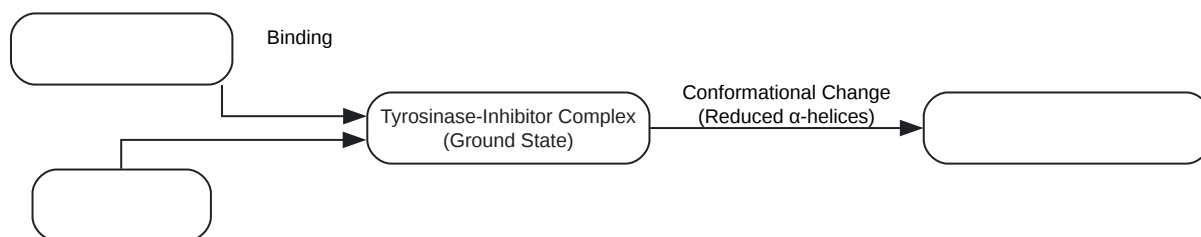
Tyrosinase-IN-27 has been identified as a highly effective inhibitor of tyrosinase. The primary quantitative measure of its inhibitory potency is its half-maximal inhibitory concentration (IC₅₀).

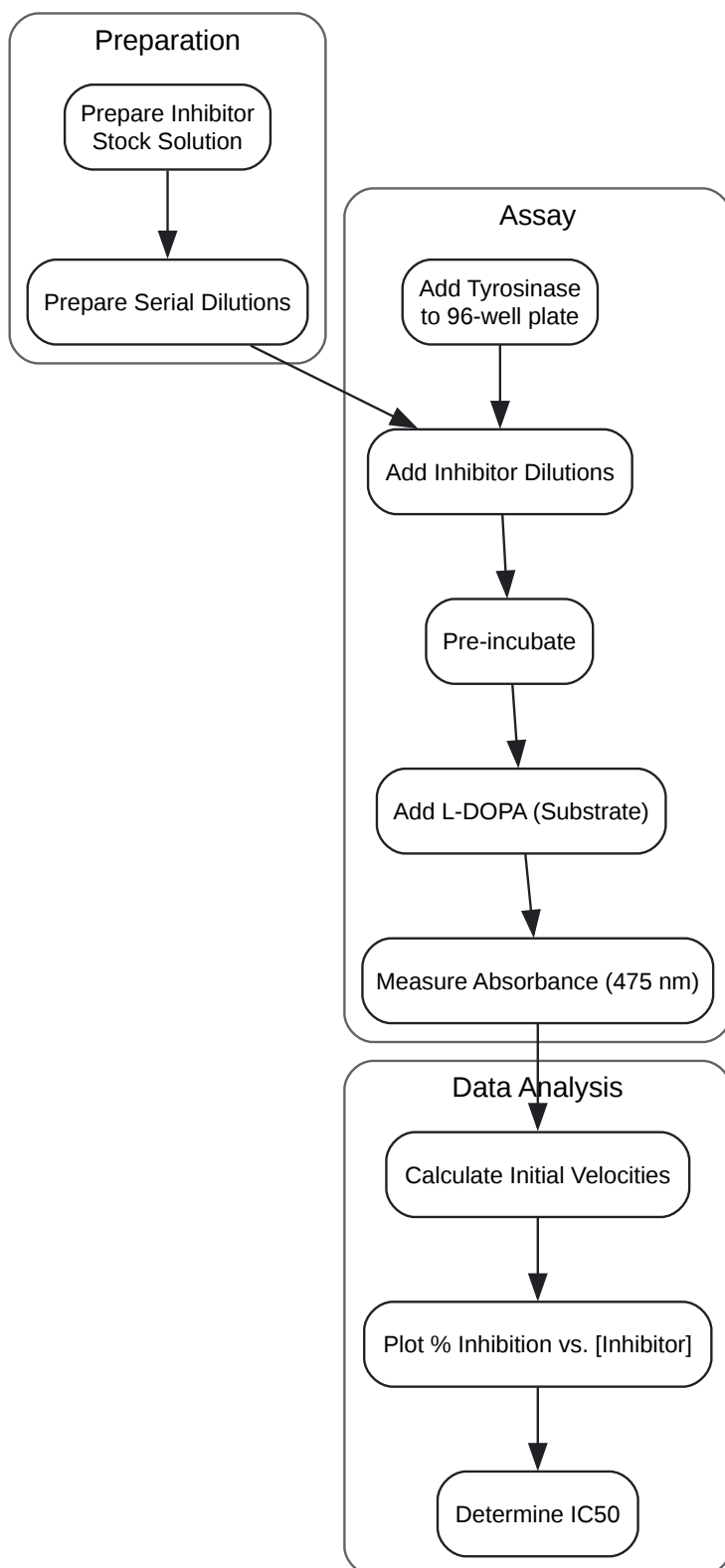
Parameter	Value	Source
IC ₅₀	0.88 μ M	[1]

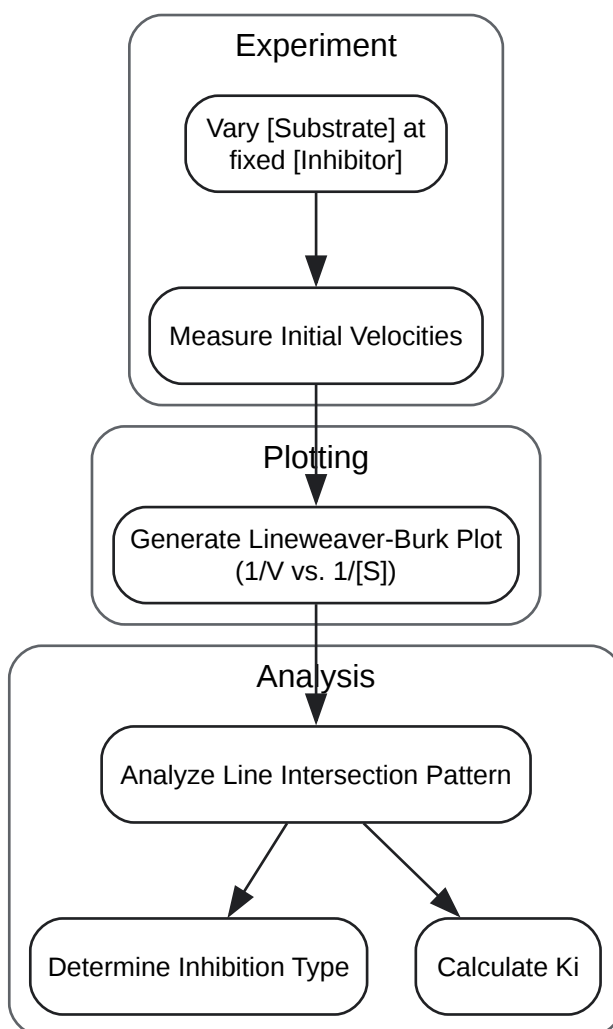
Further kinetic parameters such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_{max}), and the inhibition constant (K_i) have not been publicly documented for **Tyrosinase-IN-27**. The experimental protocols outlined in Section 3 provide a framework for determining these values.

Mechanism of Inhibition

Tyrosinase-IN-27 functions as a tyrosinase inhibitor through a mechanism described as static quenching[1]. This mode of inhibition involves the formation of a ground-state complex between the inhibitor and the enzyme. This interaction leads to a change in the microenvironment of the enzyme, specifically increasing its hydrophobicity. Consequently, this binding alters the secondary structure of tyrosinase by reducing its α -helix content, which in turn diminishes its catalytic activity[1].







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References

- 1. researchgate.net [researchgate.net]
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